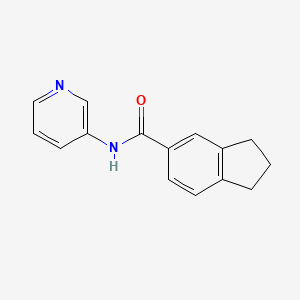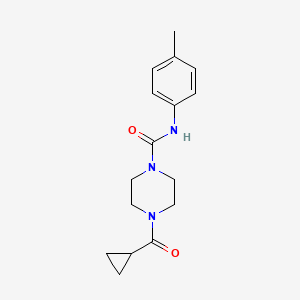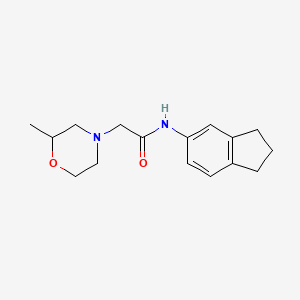
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide, also known as CP 690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 1999 by Pfizer, and since then, several research studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 works by selectively inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response. By blocking the activity of JAKs, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of pro-inflammatory cytokines, and the modulation of immune cell function. The compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the signaling pathways that lead to inflammation and immune response. However, the compound is challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.
Orientations Futures
Several future directions for research on N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 have been proposed, including the investigation of its potential use in other autoimmune diseases, the development of more efficient synthesis methods, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to better understand the long-term safety and efficacy of the compound in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-carboxylic acid, followed by the addition of a series of reagents to form the final product. The process is complex and requires specialized equipment and expertise, making it challenging to produce the compound in large quantities.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJVPNBRNURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)

![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
